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Compound of Interest

Compound Name: 2,3,6-Trimethylnonane

Cat. No.: B14546996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2,3,6-trimethylnonane, a branched alkane of interest in various chemical research

domains. Due to the limited availability of public experimental spectra for this specific isomer,

this document focuses on predicted data based on established principles of mass spectrometry

and nuclear magnetic resonance spectroscopy. Detailed, generalized experimental protocols

for acquiring such data are also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted mass spectrometry, ¹³C-NMR, and ¹H-NMR data

for 2,3,6-trimethylnonane. These predictions are derived from the fundamental principles of

organic spectroscopy and analysis of fragmentation patterns and chemical shift correlations for

similar branched alkanes.

Mass Spectrometry Data (Predicted)
Electron ionization mass spectrometry (EI-MS) of 2,3,6-trimethylnonane is expected to

produce a molecular ion peak and a series of fragment ions resulting from the cleavage of C-C

bonds. The fragmentation pattern is influenced by the stability of the resulting carbocations.
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m/z (Predicted) Proposed Fragment Ion Notes

170 [C₁₂H₂₆]⁺• Molecular Ion (M⁺•)

155 [C₁₁H₂₃]⁺ Loss of a methyl radical (•CH₃)

141 [C₁₀H₂₁]⁺ Loss of an ethyl radical (•C₂H₅)

127 [C₉H₁₉]⁺ Loss of a propyl radical (•C₃H₇)

113 [C₈H₁₇]⁺ Loss of a butyl radical (•C₄H₉)

99 [C₇H₁₅]⁺
Loss of a pentyl radical

(•C₅H₁₁)

85 [C₆H₁₃]⁺ Cleavage at the C5-C6 bond

71 [C₅H₁₁]⁺
Cleavage at the C4-C5 bond

or C6-C7 bond

57 [C₄H₉]⁺

Likely a stable tertiary butyl

cation or secondary butyl

cation

43 [C₃H₇]⁺

Isopropyl or propyl cation,

often a base peak in alkane

spectra

¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)
The predicted ¹³C-NMR spectrum of 2,3,6-trimethylnonane is based on the analysis of its

structure and the application of empirical rules for predicting chemical shifts in alkanes. The

chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Carbon Atom
Predicted Chemical Shift (δ,

ppm)
Multiplicity (Proton-coupled)

C1 ~14 Quartet (q)

C2 ~34 Doublet (d)

C3 ~38 Doublet (d)

C4 ~28 Triplet (t)

C5 ~37 Triplet (t)

C6 ~32 Doublet (d)

C7 ~39 Triplet (t)

C8 ~23 Triplet (t)

C9 ~14 Quartet (q)

2-CH₃ ~19 Quartet (q)

3-CH₃ ~16 Quartet (q)

6-CH₃ ~20 Quartet (q)

¹H Nuclear Magnetic Resonance (NMR) Data (Predicted)
The predicted ¹H-NMR spectrum of 2,3,6-trimethylnonane is expected to show significant

signal overlap in the upfield region (0.8 - 1.6 ppm), which is characteristic of branched alkanes.

The chemical shifts are reported in ppm relative to TMS.

Proton(s)
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

H1, H9 ~0.8-0.9 Triplet (t) 6H

H2, H3, H6 ~1.3-1.6 Multiplet (m) 3H

H4, H5, H7, H8 ~1.1-1.4 Multiplet (m) 8H

2-CH₃, 3-CH₃, 6-CH₃ ~0.8-0.9 Doublet (d) 9H
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Experimental Protocols
The following sections detail generalized experimental procedures for acquiring the

spectroscopic data presented above. These protocols are intended as a guide and may require

optimization based on the specific instrumentation and sample characteristics.

Mass Spectrometry (Electron Ionization)
Objective: To obtain the mass spectrum of 2,3,6-trimethylnonane to determine its molecular

weight and fragmentation pattern.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

gas chromatography (GC-MS) system for volatile compounds like alkanes. This allows for

separation from any impurities prior to mass analysis.

Ionization: The molecules are bombarded with a high-energy electron beam (typically 70 eV)

in the ion source. This process removes an electron from the molecule, forming a positively

charged molecular ion (M⁺•).

Acceleration: The positively charged ions are accelerated by an electric field into the mass

analyzer.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a

magnetic field, quadrupole, or time-of-flight analyzer.

Detection: The separated ions are detected, and their abundance is recorded. The resulting

data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z

value.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹³C and ¹H NMR spectra of 2,3,6-trimethylnonane for structural

elucidation.

Methodology:
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Sample Preparation: A small amount of the purified 2,3,6-trimethylnonane sample is

dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference

standard, such as tetramethylsilane (TMS), is often added.

Spectrometer Setup: The NMR tube containing the sample is placed in the NMR

spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being

observed (¹H or ¹³C).

Data Acquisition:

¹H NMR: A short radiofrequency pulse is applied to the sample, and the resulting free

induction decay (FID) signal is recorded. The process is repeated for a number of scans to

improve the signal-to-noise ratio.

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans

and a longer acquisition time are typically required. Proton decoupling is commonly used

to simplify the spectrum by removing the splitting caused by attached protons, resulting in

a spectrum where each unique carbon atom appears as a single peak.

Data Processing: The acquired FID is converted into a spectrum using a Fourier transform.

The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

The chemical shifts, multiplicities, and integration of the peaks are then analyzed.

Visualizations
The following diagrams illustrate the general workflows for the described spectroscopic

techniques.
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General Spectroscopic Analysis Workflow

Sample Preparation

Mass Spectrometry NMR Spectroscopy

Data Analysis

2,3,6-Trimethylnonane

Dissolve in
Deuterated Solvent

GC-MS Introduction Place in NMR Spectrometer

Electron Ionization (70 eV)

Mass Analyzer

Detector

Mass Spectrum

Pulse and Acquire FID

Fourier Transform & Processing

¹H and ¹³C Spectra

NMR Spectra

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Predicted Mass Spectrometry Fragmentation of 2,3,6-Trimethylnonane

Primary Fragmentation Pathways

[C₁₂H₂₆]⁺• (m/z = 170)
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Caption: Predicted primary fragmentation pathways.
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Logic for Predicting NMR Spectra
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Caption: Logic for predicting NMR spectra.
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[https://www.benchchem.com/product/b14546996#spectroscopic-data-for-2-3-6-
trimethylnonane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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